molecular formula C5H6N2O2S2 B186366 4-Mercaptopyridine-3-sulfonamide CAS No. 73742-63-9

4-Mercaptopyridine-3-sulfonamide

Cat. No. B186366
CAS RN: 73742-63-9
M. Wt: 190.2 g/mol
InChI Key: ZVITWKPUEIOZGX-UHFFFAOYSA-N
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Description

4-Mercaptopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides . Sulfonamides are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Molecular Structure Analysis

The molecular formula of 4-Mercaptopyridine-3-sulfonamide is C5H6N2O2S2. It contains a sulfonamide functional group, which forms the basis of several groups of drugs .


Physical And Chemical Properties Analysis

The molecular weight of 4-Mercaptopyridine-3-sulfonamide is 190.2 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Surface Chemistry and Monolayer Self-Assembly

4-Mercaptopyridine demonstrates complex surface chemistry, particularly in its interaction with gold surfaces. The adsorption from solutions leads to the formation of self-assembled monolayers (SAMs) on Au(111). However, these SAMs degrade over time, with adsorbed sulfur being a main product, indicating a dynamic and potentially useful surface interaction for applications in nanotechnology and material sciences (Ramírez et al., 2012).

Molecular Dimerization

The structural properties of 4-Mercaptopyridine SAMs on gold have been studied, revealing a dimerization of sulfur headgroups, forming a disulfide. This unique structural feature could be significant in the development of new materials and chemical sensors (Wan et al., 1998).

Inhibitory Action in Biochemical Processes

4-Mercaptopyridine derivatives have been investigated as inhibitors for carbonic anhydrase isozymes. These studies provide a basis for developing novel inhibitors with potential applications in medical research and drug development (Supuran et al., 1998).

Catalysis in Chemical Synthesis

The compound has been evaluated as a catalyst in native chemical ligation, a technique crucial in peptide synthesis. Its properties could be particularly beneficial in synthesizing complex peptides for pharmaceutical applications (Cowper et al., 2015).

Corrosion Inhibition

4-Mercaptopyridine has shown effectiveness as a corrosion inhibitor for steel in acidic environments. Its application in protecting metals could have significant implications in industrial processes (Han et al., 2018).

Pharmaceutical Applications

While focusing on non-drug uses, it's worth noting that derivatives of 4-Mercaptopyridine, particularly sulfonamides, play a crucial role in pharmaceuticals, displaying antimicrobial and anti-inflammatory properties. These derivatives are instrumental in drug design and synthesis (Kalgutkar, Jones, & Sawant, 2010).

Safety And Hazards

While specific safety and hazard information for 4-Mercaptopyridine-3-sulfonamide was not found, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are advised to be handled with appropriate personal protective equipment and in well-ventilated areas .

Future Directions

While specific future directions for 4-Mercaptopyridine-3-sulfonamide were not found, sulfonamides and their derivatives continue to be a subject of research. For example, surface-enhanced Raman scattering (SERS) sensing has been used for the detection and mapping of cellular biomarkers . Another study reported the use of 4-mercaptopyridine in a high-performance mercury ion sensor .

properties

IUPAC Name

4-sulfanylidene-1H-pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2/c6-11(8,9)5-3-7-2-1-4(5)10/h1-3H,(H,7,10)(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVITWKPUEIOZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360921
Record name 4-sulfanylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptopyridine-3-sulfonamide

CAS RN

73742-63-9
Record name 4-sulfanylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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